

# Immunogenicity of Influenza Virus Nucleoprotein (383-391): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. Within the NP, the peptide spanning amino acids 383-391, with the sequence SRYWAIRTR, has been identified as a critical, immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B\*2705 allele.[1][2][3] This technical guide provides an in-depth overview of the immunogenicity of the NP (383-391) peptide, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows. Understanding the immunological characteristics of this epitope is paramount for the development of T-cell-based vaccines and immunotherapies against influenza.

#### **Core Concepts**

The immunogenicity of the NP (383-391) peptide is primarily attributed to its ability to be processed and presented by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-B\*2705, on the surface of infected cells.[4][5] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering a cascade of signaling events that lead to T-cell activation, proliferation, and the execution of effector functions.[6][7] These effector functions include the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in target cells, and the secretion of



pro-inflammatory cytokines such as interferon-gamma (IFN- $\gamma$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ), which have direct antiviral effects and further modulate the immune response.[7][8]

Mutations within this epitope, particularly at the arginine residue at position 384 (R384G/K), have been shown to abrogate binding to HLA-B\*2705, leading to a loss of CTL recognition and representing a mechanism of viral immune escape.[3][9] This highlights the critical role of this specific residue as an anchor for MHC binding.[9]

### **Data Presentation**

Table 1: In Vitro Cytotoxicity of NP (383-391)-Specific CTLs



| Effector Cells                                           | Target Cells                                                           | Effector:Target<br>(E:T) Ratio | % Specific<br>Lysis      | Reference |
|----------------------------------------------------------|------------------------------------------------------------------------|--------------------------------|--------------------------|-----------|
| NP (383-391)-<br>specific CD8+ T-<br>cell line           | Autologous<br>BLCL + NP (383-<br>391) peptide                          | 10:1                           | 73.9%                    | [10]      |
| NP (383-391)-<br>specific CD8+ T-<br>cell line           | Autologous BLCL infected with Influenza A virus (expressing NP)        | 10:1                           | 40.6%                    | [10]      |
| NP (383-391)-<br>specific CD8+ T-<br>cell clone          | HLA-B <i>2705+</i><br>BLCL + NP (383-<br>391) peptide                  | Not Specified                  | High                     | [3]       |
| NP (383-391)-<br>specific CD8+ T-<br>cell clone          | HLA-B2705+ BLCL infected with Influenza A/NL/94-384R (wild-type NP)    | Various                        | Dose-dependent           | [3]       |
| NP (383-391)-<br>specific CD8+ T-<br>cell clone          | HLA-B2705+ BLCL infected with Influenza A/NL/94-384G (R384G mutant NP) | Various                        | No recognition           | [3]       |
| In vitro<br>stimulated PBMC<br>from HLA-<br>B2705+ donor | Autologous<br>BLCL + NP (383-<br>391) peptide                          | Various                        | Dose-dependent           | [3]       |
| NP/B27 CTL<br>Clone                                      | HLA-A3- and -<br>B27-positive B-<br>LCL +<br>SRYWAIRTR<br>peptide      | 10:1                           | ~50% (at 1μM<br>peptide) | [11]      |



HLA-A3- and - NP/B27 CTL B27-positive B- LCL +  $2\mu M$  recombinant NP

BLCL: B-lymphoblastoid cell line

# Table 2: Cytokine Production in Response to NP (383-391)



| Responding<br>Cells                                                               | Stimulant               | Cytokine<br>Measured | Key Findings                                                                                  | Reference |
|-----------------------------------------------------------------------------------|-------------------------|----------------------|-----------------------------------------------------------------------------------------------|-----------|
| CD8+ T cells<br>from HLA-<br>A0201/HLA-<br>B2705 co-<br>expressing<br>individuals | NP (383-391)<br>peptide | IFN-y, TNF-α         | Higher production compared to M1 (58-66) specific responses.                                  | [8]       |
| PBMC from HLA-<br>B2705+ donors                                                   | NP (383-391)<br>peptide | IFN-γ                | 10.6% of CD8+ T<br>cells were<br>specific for the<br>NP (383-391)<br>epitope in one<br>donor. | [3]       |
| PBMC from HLA-<br>B2705+ healthy<br>controls                                      | NP (383-391)<br>peptide | TNF-α                | Recognized by PBL from AS patients but not healthy controls in one study.                     | [12]      |
| Peptide-<br>restimulated<br>PBMCs from AS<br>patients and<br>healthy controls     | NP (383-391)<br>peptide | IFN-y                | Elicits a specific T-cell response in some individuals, regardless of disease status.         | [13]      |

PBMC: Peripheral blood mononuclear cells; AS: Ankylosing Spondylitis

### **Experimental Protocols**

## Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing the NP (383-391) peptide (SRYWAIRTR). The following is a generalized protocol based on Fmoc (9-



fluorenylmethyloxycarbonyl) chemistry.[1][2][4][14][15]

- a. Resin Preparation:
- Select a suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid.[2]
- Swell the resin in N,N-dimethylformamide (DMF) for approximately 15-60 minutes.[1][2]
- If using an unloaded resin, couple the first amino acid (Arginine) to the resin.[2]
- b. Peptide Chain Elongation:
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resinbound amino acid using a solution of 20% piperidine in DMF. This is typically a 20-60 minute incubation.[2][14]
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and deprotection byproducts.[1]
- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Threonine) with a
  coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
  hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[1][14] Add the
  activated amino acid to the resin and allow the coupling reaction to proceed.
- Washing: Wash the resin with DMF to remove excess reagents and byproducts.
- Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Arginine, Isoleucine, Alanine, Tryptophan, Tyrosine, Arginine, Serine).
- c. Cleavage and Deprotection:
- Once the peptide chain is complete, remove the N-terminal Fmoc group.[1]
- Wash the resin with DMF and then with dichloromethane (DCM).[1]
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove



side-chain protecting groups.[4]

- Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

## Generation of NP (383-391)-Specific Cytotoxic T Lymphocyte (CTL) Clones

Generating CTL clones specific for the NP (383-391) epitope is essential for in vitro functional studies.[16][17][18][19][20]

- a. In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs):
- Isolate PBMCs from HLA-B\*2705 positive donors using FicoII-Paque density gradient centrifugation.
- Stimulate the PBMCs with the synthetic NP (383-391) peptide at a concentration of 1-10 μg/mL in the presence of low-dose interleukin-2 (IL-2).
- Co-culture for 7-10 days to allow for the expansion of antigen-specific T cells.
- b. Isolation of Single Antigen-Specific T Cells (Limiting Dilution):
- After the initial stimulation, serially dilute the T cell culture in 96-well plates to a concentration of approximately 0.5-1 cell per well.[17]
- Add irradiated feeder cells (e.g., allogeneic PBMCs and an EBV-transformed Blymphoblastoid cell line) and phytohemagglutinin (PHA) to each well to support T cell growth.
- Culture the plates in the presence of IL-2 for 2-4 weeks.
- c. Screening and Expansion of Clones:
- Screen the wells with visible cell growth for specificity by testing their ability to recognize target cells pulsed with the NP (383-391) peptide in a functional assay (e.g., IFN-y ELISPOT or a small-scale cytotoxicity assay).



- Expand the positive clones by transferring them to larger culture vessels with fresh feeder cells and IL-2.
- Periodically re-stimulate the clones with peptide-pulsed antigen-presenting cells to maintain their growth and functionality.

### Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay quantitatively measures the ability of CTLs to lyse target cells.[3][9][10][11]

- a. Target Cell Preparation:
- Use an appropriate target cell line, such as an HLA-B\*2705 positive B-lymphoblastoid cell line (BLCL).
- Label the target cells with 51Cr by incubating them with Na251CrO4 for 1-2 hours at 37°C.
- Wash the labeled target cells thoroughly to remove unincorporated 51Cr.
- Pulse a subset of the target cells with the NP (383-391) peptide (1-10  $\mu$ g/mL) for 1 hour at 37°C. Use unpulsed cells as a negative control.
- b. Cytotoxicity Assay:
- Plate the labeled target cells (pulsed and unpulsed) in a 96-well V-bottom plate.
- Add the NP (383-391)-specific CTLs (effector cells) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).
- Incubate the plate for 4-6 hours at 37°C.
- Centrifuge the plate and collect the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.



c. Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

### IFN-y Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[13]

- a. Plate Coating:
- Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
- Wash the plate to remove unbound antibody and block with a protein solution (e.g., BSA or serum) to prevent non-specific binding.
- b. Cell Incubation:
- Add PBMCs or isolated CD8+ T cells to the wells.
- Stimulate the cells with the NP (383-391) peptide (1-10 μg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).
- Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- c. Detection:
- Wash the plate to remove the cells.
- Add a biotinylated anti-human IFN-y detection antibody and incubate.
- Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
- Wash the plate and add a substrate that forms an insoluble colored precipitate upon enzymatic reaction.
- Stop the reaction by washing with water.



 Allow the plate to dry and count the number of spots, where each spot represents a single IFN-y-secreting cell.

### Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.[21] [22]

#### a. Cell Stimulation:

Stimulate PBMCs with the NP (383-391) peptide for several hours in the presence of a
protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to
accumulate within the cell.

#### b. Cell Staining:

- Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) to identify the T cell population of interest.
- Fix and permeabilize the cells to allow antibodies to access intracellular proteins.
- Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFNy, TNF-α).
- c. Flow Cytometry Analysis:
- Acquire the stained cells on a flow cytometer.
- Gate on the CD8+ T cell population and analyze the percentage of these cells that are positive for IFN-y and/or TNF-α.

## Visualizations Signaling and Experimental Workflows





Click to download full resolution via product page

Caption: T-Cell Receptor (TCR) recognition of the NP (383-391)-pMHC complex on an APC.





Click to download full resolution via product page

Caption: Overall experimental workflow for assessing the immunogenicity of the NP (383-391) peptide.

#### Conclusion

The influenza virus NP (383-391) peptide is a well-characterized, immunodominant CTL epitope restricted by HLA-B\*2705. Its high degree of conservation and demonstrated ability to elicit potent cytotoxic and cytokine responses in vitro underscore its importance as a target for



universal influenza vaccine development. The detailed protocols and compiled data within this guide provide a comprehensive resource for researchers aiming to further investigate the immunobiology of this critical epitope, evaluate vaccine candidates, or develop novel T-cell-based immunotherapies. Future studies should continue to explore the in vivo relevance of these findings and the potential for NP (383-391)-based strategies to confer broad and lasting protection against influenza A virus.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. A Mutation in the HLA-B\*2705-Restricted NP383-391 Epitope Affects the Human Influenza A Virus-Specific Cytotoxic T-Lymphocyte Response In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. MHC/Peptide Stability Assay Creative BioMart [mhc.creativebiomart.net]
- 6. repub.eur.nl [repub.eur.nl]
- 7. mdpi.com [mdpi.com]
- 8. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Influenza A Virus Matrix Protein 1-Specific Human CD8+ T-Cell Response Induced in Trivalent Inactivated Vaccine Recipients PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HLA-B27-restricted T cells from patients with ankylosing spondylitis recognize peptides from B\*2705 that are similar to bacteria-derived peptides PMC [pmc.ncbi.nlm.nih.gov]
- 13. content-assets.jci.org [content-assets.jci.org]



- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Human normal CTL clones: generation and properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. takara.co.kr [takara.co.kr]
- 19. content.protocols.io [content.protocols.io]
- 20. クローン単離および検証のためのガイドライン | Thermo Fisher Scientific JP [thermofisher.com]
- 21. journals.asm.org [journals.asm.org]
- 22. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Immunogenicity of Influenza Virus Nucleoprotein (383-391): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2424107#immunogenicity-studies-of-influenza-virus-np-383-391]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com